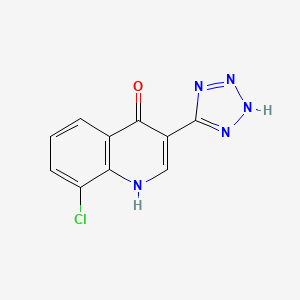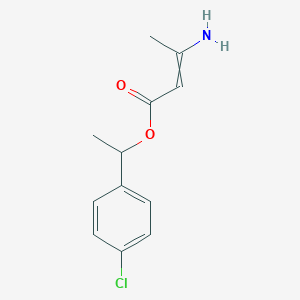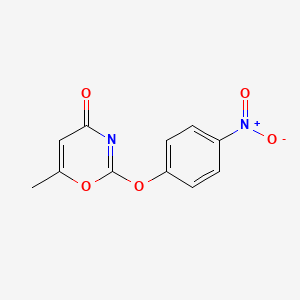
4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)- is a heterocyclic compound that belongs to the oxazinone family This compound is characterized by its unique structure, which includes a six-membered ring containing both oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)- can be achieved through various methods. One common approach involves the reaction of ortho-iodophenols with cyanamide in the presence of a palladium catalyst. This carbonylation-cyclization domino reaction is mild and convenient, producing the desired oxazinone in moderate to excellent yields . Another method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of non-gaseous CO sources, such as oxalyl chloride and formic acid, can enhance the safety and efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like oxone in nitromethane at elevated temperatures.
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions may vary.
Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxone in nitromethane at 100°C.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with modified nitrophenoxy groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Potential antimicrobial and anticancer activities due to its unique structure.
Industry: Utilized in the development of new materials and chemical intermediates.
Mécanisme D'action
The mechanism by which 4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)- exerts its effects involves its interaction with specific molecular targets. For instance, its potential as a protease inhibitor is attributed to its ability to bind to the active site of enzymes like human leukocyte elastase, thereby preventing substrate binding and subsequent enzymatic activity . The presence of the nitrophenoxy group enhances its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
6-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride: Another oxazinone derivative with different substituents.
4H-Benzo[d][1,3]oxazin-4-ones: A related class of compounds with similar structural features.
2-Methyl-4H-3,1-benzoxazin-4-one: A simpler oxazinone with antimicrobial properties.
Uniqueness: 4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)- stands out due to its specific nitrophenoxy and methyl substituents, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
61387-28-8 |
|---|---|
Formule moléculaire |
C11H8N2O5 |
Poids moléculaire |
248.19 g/mol |
Nom IUPAC |
6-methyl-2-(4-nitrophenoxy)-1,3-oxazin-4-one |
InChI |
InChI=1S/C11H8N2O5/c1-7-6-10(14)12-11(17-7)18-9-4-2-8(3-5-9)13(15)16/h2-6H,1H3 |
Clé InChI |
OOMLGHVWHODLSX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N=C(O1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one](/img/structure/B14585776.png)

![[2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol](/img/structure/B14585793.png)
![Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate](/img/structure/B14585795.png)
![Bicyclo[5.2.2]undecan-8-one](/img/structure/B14585802.png)

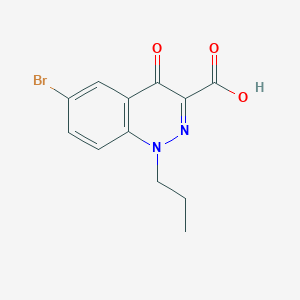
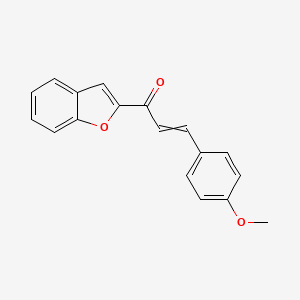
![Trimethyl[(trichlorostannyl)oxy]silane](/img/structure/B14585828.png)
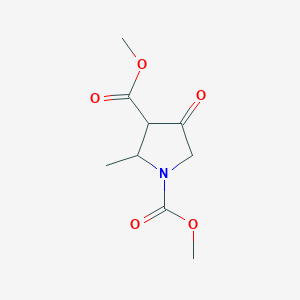
![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)
